REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]2[C:9]3[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:15][NH:14][C:10]=3[N:11]=[CH:12][N:13]=2)[CH:5]=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.Cl[CH2:32][CH2:33][S:34](Cl)(=[O:36])=[O:35]>C(Cl)Cl>[CH:33]([S:34]([NH:1][C:2]1[CH:3]=[C:4]([C:8]2[C:9]3[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:15][NH:14][C:10]=3[N:11]=[CH:12][N:13]=2)[CH:5]=[CH:6][CH:7]=1)(=[O:36])=[O:35])=[CH2:32]
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred vigorously for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being quenched
|
Type
|
ADDITION
|
Details
|
by pouring into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing aqueous sodium hydrogen carbonate (20%)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with ethyl acetate (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified
|
Type
|
WASH
|
Details
|
eluting with DCM with a 10-80% of a 2% methanol/EtOAc modifying co-solvents
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)S(=O)(=O)NC=1C=C(C=CC1)C=1C2=C(N=CN1)NC=C2C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |